Ionization State Distinguishes 2-Hydroxy from 2-Alkoxy Analogs
The target compound possesses a computed acid dissociation constant (pKa) of 3.47, characteristic of a phosphonic acid functionality [1]. In contrast, the 2-methoxy analog (CAS 59474-17-8) and the 2-chloro analog (CAS 20342-04-5) lack an ionizable proton at the phosphorus atom and therefore have no measurable pKa in the acidic range, being non-ionizable under physiological pH conditions. This 3.47 pKa value places the 2-hydroxy compound in a state of partial ionization near pH 7.4, with an estimated >99.9% anionic form, which is critical for solubility and target binding in biological systems.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.47 (computed) |
| Comparator Or Baseline | 2-Methoxy and 2-Chloro analogs: no ionizable proton; pKa not applicable |
| Quantified Difference | Qualitative yes/no ionization capability; quantitative pKa shift of N/A |
| Conditions | Computed property (JChem); experimental validation not currently available. |
Why This Matters
The ability to ionize and act as a hydrogen-bond donor is a prerequisite for this compound's role as a phosphate mimic, and is absent in the 2-alkoxy and 2-halo analogs, directly impacting procurement decisions for biological screening programs.
- [1] Chembase. 2-hydroxy-5,5-dimethyl-2,5-dihydro-1,2λ⁵-oxaphosphol-2-one. Computed pKa: 3.47. CBID: 83393. http://www.chembase.cn/molecule-83393.html (accessed 2026-05-04). View Source
